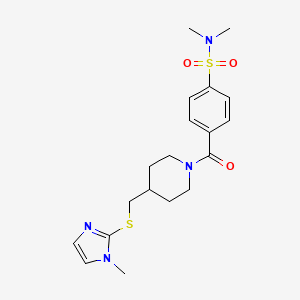

N,N-dimethyl-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzenesulfonamide

Description

N,N-dimethyl-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzenesulfonamide is a structurally complex compound featuring a benzenesulfonamide core modified with a piperidine-carbonyl group, a thioether-linked methylimidazole moiety, and dimethyl substituents on the sulfonamide nitrogen. Its design integrates pharmacophores known for diverse biological activities, including sulfonamide-based enzyme inhibition, piperidine-mediated membrane permeability, and imidazole-driven heterocyclic interactions.

Properties

IUPAC Name |

N,N-dimethyl-4-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S2/c1-21(2)28(25,26)17-6-4-16(5-7-17)18(24)23-11-8-15(9-12-23)14-27-19-20-10-13-22(19)3/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQUBMZNROCTAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. Therefore, the targets can be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects

Biochemical Pathways

Given the wide range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected. The exact pathways and their downstream effects would require further investigation.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution

Result of Action

Given the wide range of biological activities of imidazole derivatives, the effects can be diverse depending on the specific activity

Biological Activity

N,N-dimethyl-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzenesulfonamide, also known by its catalog number EVT-2769889, is a complex organic compound with significant biological activity. Its structure incorporates a piperidine ring, an imidazole moiety, and a sulfonamide group, positioning it within the class of sulfonamides known for various medicinal applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O2S, and it can be represented as follows:

The structural features include:

- Piperidine Ring : Provides a basic nitrogen atom that can participate in hydrogen bonding.

- Imidazole Moiety : Known for its role in biological systems and interactions with various targets.

- Sulfonamide Group : Central to the compound's biological activity, particularly its antibacterial properties.

The primary mechanism of action for this compound is attributed to its ability to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication, making it a potential candidate for antimicrobial therapies.

Antimicrobial Activity

Sulfonamides have been widely recognized for their antibacterial properties. The compound’s structural characteristics suggest it may exhibit activity against a range of Gram-positive and Gram-negative bacteria. Studies have indicated that related imidazole derivatives possess significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Imidazole Derivative 1 | S. aureus | 0.5 | |

| Imidazole Derivative 2 | E. coli | 0.8 | |

| N,N-Dimethyl Compound | Potentially Broad Spectrum | TBD |

Anticancer Activity

Emerging research highlights the potential anticancer properties of sulfonamide-containing compounds. The imidazole ring may enhance interaction with biomolecular targets involved in cancer cell proliferation. For instance, related compounds have shown promising results in inhibiting tumor growth in various cancer models .

Case Study: Tumor Growth Inhibition

In a study evaluating the efficacy of imidazole derivatives against HCT116 colon cancer cells, compounds similar to this compound exhibited IC50 values in the nanomolar range, indicating potent antiproliferative activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is yet to be fully characterized; however, derivatives featuring imidazole rings often demonstrate favorable absorption and distribution characteristics due to their polar nature. Toxicological studies are essential to determine any potential adverse effects associated with prolonged exposure or high doses.

Applications in Medicinal Chemistry

Given its unique structural features and biological activities, this compound holds promise for further development in medicinal chemistry. Potential applications include:

- Antibacterial Agents : Development of new antibiotics targeting resistant strains.

- Anticancer Therapies : Exploration as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Sulfonamide Derivatives with Triazine or Imidazolidin-ylidene Moieties

Compounds such as 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides (e.g., compounds 20–157 in ) share the benzenesulfonamide backbone but replace the piperidine-imidazole-thioether unit with triazine or imidazolidin-ylidene groups. These derivatives exhibit enhanced antibacterial and antifungal activities, attributed to the triazine ring’s capacity for hydrogen bonding and the imidazolidin-ylidene’s planar geometry for target binding .

2.1.2. Imidazole-Bipyridine Derivatives

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine () features a bipyridine-imidazole scaffold instead of the sulfonamide-piperidine system. Such compounds are valued for fluorescent properties and applications in supramolecular chemistry. The imidazole moiety here facilitates metal coordination, while the bipyridine enhances π-π stacking, suggesting divergent applications compared to the target compound’s likely enzyme-targeting role .

2.1.3. Piperidine-Benzothiazole Sulfonamides

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide () shares the sulfonamide-piperidine motif but replaces the imidazole-thioether with a benzothiazole-carboxamide group. Benzothiazoles are known for antitumor and anti-inflammatory activities, highlighting how minor structural changes (e.g., thioether vs. carboxamide linkers) can shift biological targets .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, catalyst) and purification techniques. For example, refluxing with HBr in acetic acid has been effective for similar imidazole-piperidine derivatives, yielding products with >85% purity after column chromatography . Recrystallization using ethanol/water mixtures can further enhance purity. Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., 1:1.5 molar ratio of aldehyde to amine) are critical steps .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure?

- Methodological Answer : A combination of -NMR, -NMR, and ESI-MS is essential. For instance, -NMR signals at δ 2.35–2.75 ppm confirm piperidine protons, while δ 7.2–8.1 ppm aromatic protons validate the benzenesulfonamide moiety . IR peaks near 1650 cm (C=O stretch) and 1150 cm (S=O stretch) further corroborate functional groups . Elemental analysis (CHN) should match theoretical values within ±0.3% .

Q. What strategies can assess solubility and stability under experimental conditions?

- Methodological Answer : Solubility profiling in polar (DMSO, water) and nonpolar solvents (chloroform) via saturation shake-flask methods is recommended. Stability studies should use HPLC under varying pH (4–9) and temperature (4–37°C). For example, sodium acetate buffer (pH 4.6) with 1-octanesulfonate stabilizes sulfonamide derivatives during analysis . Accelerated degradation studies under UV light or oxidative conditions (HO) can identify vulnerable functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the imidazole-thioether-piperidine motif?

- Methodological Answer : SAR studies should synthesize analogs with modified substituents (e.g., replacing the methyl group on imidazole with ethyl or phenyl) and compare bioactivity. For dual histamine H1/H4 receptor ligands, in vitro binding assays (IC) and functional cAMP assays are critical . Docking simulations (AutoDock Vina) using histamine receptor crystal structures (PDB: 6RZE) can predict binding modes .

Q. What advanced spectroscopic methods resolve contradictions in NMR data for complex derivatives?

- Methodological Answer : Contradictions arise from dynamic proton exchange or overlapping signals. 2D NMR techniques (COSY, HSQC, NOESY) differentiate diastereotopic protons and confirm spatial arrangements. For example, NOESY correlations between the piperidine methylene (δ 3.1 ppm) and imidazole protons (δ 7.4 ppm) validate proximity in the structure . X-ray crystallography (e.g., CCDC 1235965) provides unambiguous confirmation of stereochemistry .

Q. How can researchers design experiments to study metabolic stability influenced by the sulfonamide group?

- Methodological Answer : Incubate the compound with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. Phase I metabolites (hydroxylation, demethylation) and Phase II conjugates (glucuronidation) should be identified. Comparative studies with analogs lacking the sulfonamide group can isolate its metabolic impact . CYP450 inhibition assays (e.g., CYP3A4) assess enzyme interactions .

Q. What computational methods predict binding modes with targets like histamine receptors?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) using homology models of H1/H4 receptors can map ligand-receptor interactions. Key residues (e.g., Asp in H1 for ionic bonding) should be analyzed for hydrogen bonding and π-π stacking with the imidazole ring . Free energy perturbation (FEP) calculations quantify binding affinity changes due to substituent modifications .

Q. How can discrepancies between theoretical and experimental LogP values be addressed?

- Methodological Answer : Experimental LogP values (via shake-flask/HPLC) often diverge from computational predictions (e.g., ChemAxon, Molinspiration). Adjust atomic contribution parameters in software to account for sulfonamide’s polar surface area. Validate with a training set of 10–15 analogs to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.